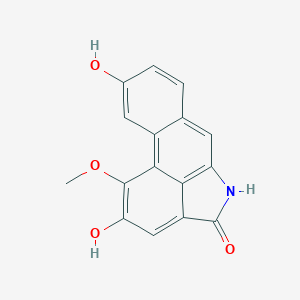
4-(1-Adamantyl)phénol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(1-Adamantyl)phenol is primarily achieved through the Friedel-Crafts reaction, which involves the alkylation of phenol with 1-bromoadamantane. This process has been optimized to produce adamantyl-substituted phenolic polymers with varying properties based on the reaction conditions, such as the amount of paraformaldehyde, reaction time, and catalysts used (Jensen, Grimsley, & Mathias, 1996).
Molecular Structure Analysis
The molecular structure of 4-(1-Adamantyl)phenol has been characterized using various spectroscopic methods. Its adamantyl group attachment to the phenol moiety introduces rigidity and significantly influences the compound's physical and chemical properties. This structural aspect is crucial in its applications in polymer synthesis and material science.
Chemical Reactions and Properties
4-(1-Adamantyl)phenol participates in various chemical reactions, including polymerization and the formation of cyclic compounds. Its unique structure enables the synthesis of polymers with high glass transition temperatures and thermal stability. The compound's ability to undergo specific reactions has been explored for synthesizing polyimides and polyamides with desirable thermal and mechanical properties (Kwak, Yeon, & Yoon, 2006).
Physical Properties Analysis
The physical properties of 4-(1-Adamantyl)phenol, such as its solubility, melting point, and glass transition temperature, are significantly influenced by its adamantyl group. This influence is evident in the synthesis of polymers and materials where the compound acts as a precursor. Its role in enhancing the thermal stability and glass transition temperatures of polymers is particularly noted.
Chemical Properties Analysis
The chemical properties of 4-(1-Adamantyl)phenol, including its reactivity and stability, are critical in its applications across various fields. Its thermal stability has been extensively studied, showing that it surpasses that of related compounds such as 4-tert-butylphenol. The rate constants and parameters for its thermal degradation have been determined, highlighting its superior stability (Shakun et al., 2020).
Applications De Recherche Scientifique
Stabilité Thermique
Le 4-(1-Adamantyl)phénol a été étudié pour sa stabilité thermique dans la plage de température de 703 à 753 K . Les composants du mélange réactionnel de thermolyse ont été identifiés, et les constantes de vitesse et les paramètres de l'équation d'Arrhenius pour la dégradation thermique du composé étudié ont été calculés . Il a été constaté que la stabilité thermique du this compound surpasse de manière significative celle du 4-tert-butylphénol .
Modification de Composés Organiques et de Polymères
La modification de composés organiques et de polymères avec de l'adamantane et ses dérivés confère aux matériaux une résistance supplémentaire contre les impacts mécaniques extrêmes et augmente leur stabilité thermo-oxydative .
Composant d'Huiles Lubrifiantes Thermiquement Stables
Une grande attention est accordée aux esters d'acides carboxyliques de la série de l'adamantane en tant que composants prometteurs d'huiles lubrifiantes thermiquement stables .
Création de Polymères Avancés
Les dérivés de l'adamantane présentent un grand intérêt pour la création de polymères avancés. Par exemple, les résines époxy basées sur le 1,3-bis(4-hydroxyphényl)adamantane se caractérisent par une dureté et une stabilité thermique accrues et présentent des propriétés diélectriques améliorées .
Revêtements de Protection
Les copolymères de dialkyladamantane et de di-tert-butylbenzènes possèdent un point de transition vitreuse élevé (182 °C), sont résistants aux températures extrêmes et à la dégradation thermo-oxydative et trouvent application comme revêtements de protection .
Inhibiteurs et Antioxydants
Les études consacrées aux adamantylphénols montrent la possibilité de leur application efficace comme inhibiteurs et antioxydants .
Mécanisme D'action
Target of Action
4-(1-Adamantyl)phenol is a unique compound with a structure that includes both an adamantane and a phenol group It’s known that adamantane derivatives have been used in various fields such as microelectronics, communications, aviation, optical instruments, and biomedicine , suggesting a wide range of potential targets.
Mode of Action
The adamantane group is known for its stability and resistance to extreme conditions, which may influence how the compound interacts with its targets .
Biochemical Pathways
It’s known that the compound can be used as a monomer in the synthesis of high-temperature-resistant polyarylesters, polyarylethers, and functional polymer polyarylsulfones . This suggests that it may interact with biochemical pathways related to these processes.
Pharmacokinetics
Its solubility in chloroform, dmso, and methanol (with heating) has been reported , which may influence its bioavailability.
Result of Action
It’s known that the compound has high thermal stability , which may influence its effects at the molecular and cellular levels.
Action Environment
The action of 4-(1-Adamantyl)phenol can be influenced by various environmental factors. For instance, its thermal stability suggests that it can maintain its structure and function even under high-temperature conditions . Additionally, its solubility in various solvents may affect its distribution and efficacy in different environments.
Safety and Hazards
The safety data sheet for 4-(1-Adamantyl)phenol indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
4-(1-adamantyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYFIUFUAOZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183938 | |
| Record name | 4-(1-Adamantyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29799-07-3 | |
| Record name | 4-(1-Adamantyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29799-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-Adamantyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Adamantyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-ADAMANTYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35W8S7C9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




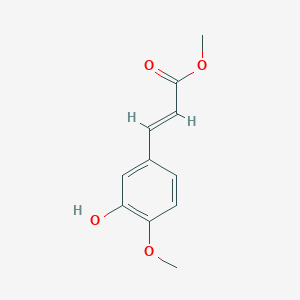
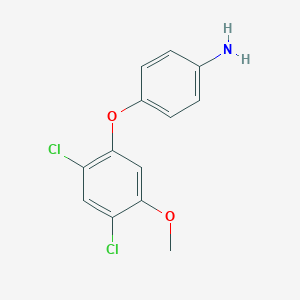
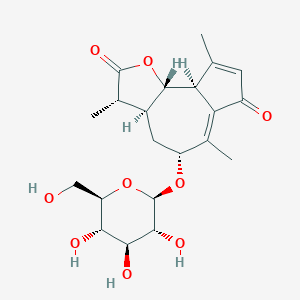


![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
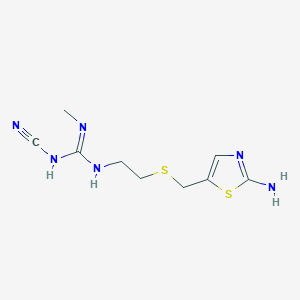



![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)
